Retro-2

Description

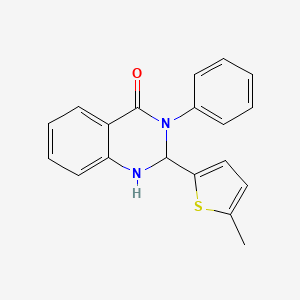

Structure

3D Structure

Propriétés

IUPAC Name |

2-(5-methylthiophen-2-yl)-3-phenyl-1,2-dihydroquinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2OS/c1-13-11-12-17(23-13)18-20-16-10-6-5-9-15(16)19(22)21(18)14-7-3-2-4-8-14/h2-12,18,20H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOAPXDSRULBILC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Dual-Faceted Mechanism of Retro-2: A Technical Guide to its Core Action

For Immediate Release

Palo Alto, CA – December 13, 2025 – Recent research has illuminated the primary mechanism of action for Retro-2, a small molecule inhibitor of retrograde protein trafficking. This technical guide provides an in-depth analysis of its molecular targets and the experimental basis for these findings, tailored for researchers, scientists, and drug development professionals. Compelling evidence from independent studies points to two primary, yet distinct, molecular targets: ASNA1, a key component of the tail-anchored protein insertion pathway, and Sec16A, a crucial protein at endoplasmic reticulum exit sites. This guide will detail both proposed mechanisms, present the supporting quantitative data, outline the key experimental protocols, and visualize the involved signaling pathways.

I. Executive Summary

This compound is a selective inhibitor of retrograde protein trafficking, a cellular process exploited by various toxins and pathogens to enter the cytosol. Initially identified for its protective effects against toxins like ricin and Shiga-like toxins, its mechanism of action has been a subject of intensive investigation. Two primary hypotheses have emerged, each supported by robust experimental data. The first identifies ASNA1 (also known as TRC40) as the direct target, where this compound inhibits the insertion of tail-anchored (TA) proteins into the endoplasmic reticulum (ER). The second proposes that this compound directly binds to Sec16A , a component of the COPII vesicle formation machinery at ER exit sites, thereby disrupting the anterograde trafficking of essential components for retrograde transport, such as syntaxin-5. Both mechanisms ultimately converge on the disruption of retrograde trafficking from the endosomes to the Golgi and ER.

II. Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound and its analogs.

| Compound | Assay | Target/Effect | Value | Cell Line | Reference |

| This compound | Ebolavirus Infection Inhibition | EC50 | 12.2 µM | HeLa | [1][2] |

| This compound.1 | Shiga-like toxin-1 (Stx-1) Intoxication Assay | EC50 | 90 nM | HeLa | [3] |

| Compound 3 (this compound.1 analog) | Shiga-like toxin-1 (Stx-1) Intoxication Assay | EC50 | 7381 nM | HeLa | [3] |

Note: Direct binding affinities (Kd) and inhibitory concentrations (IC50) for this compound against its primary targets, ASNA1 and Sec16A, are not yet publicly available in peer-reviewed literature.

III. Primary Mechanism of Action 1: Inhibition of ASNA1-Mediated Tail-Anchored Protein Targeting

The most recent evidence strongly suggests that this compound's primary mechanism of action is the inhibition of the transmembrane domain recognition complex (TRC) pathway by directly affecting ASNA1.[4][5][6][7] This pathway is responsible for the post-translational targeting and insertion of TA proteins into the ER membrane.

Signaling Pathway

This compound disrupts the transfer of newly synthesized TA proteins to ASNA1, leading to their degradation and preventing their proper insertion into the ER. This impairs the function of numerous cellular proteins, including syntaxin-5, a SNARE protein essential for retrograde vesicle trafficking.

References

- 1. researchgate.net [researchgate.net]

- 2. Functional Dissection of the Retrograde Shiga Toxin Trafficking Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins | eLife [elifesciences.org]

- 5. This compound protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Retro-2: A Deep Dive into the Inhibition of Retrograde Protein Transport

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Retro-2 is a small molecule inhibitor that has garnered significant attention for its ability to block the retrograde transport of various proteins, including potent toxins like ricin and Shiga toxin, as well as several viruses. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, its molecular targets, and the experimental evidence supporting its role in disrupting this critical cellular trafficking pathway. By consolidating quantitative data, detailing experimental methodologies, and visualizing the involved pathways, this document aims to serve as a valuable resource for researchers and drug development professionals working to leverage this compound's therapeutic potential.

Introduction to Retrograde Protein Transport and this compound

Retrograde protein transport is a fundamental cellular process responsible for trafficking proteins and lipids from the endosomes to the trans-Golgi network (TGN) and ultimately to the endoplasmic reticulum (ER). This pathway is exploited by a variety of pathogens, including certain toxins and viruses, to enter the cytosol and exert their cytotoxic effects.

This compound was first identified in a high-throughput screen as a potent inhibitor of ricin and Shiga-like toxins.[1] It was found to halt the progression of these toxins to the ER, trapping them in early endosomes.[1] Subsequent research has revealed that this compound and its analogs also exhibit antiviral activity against a broad range of viruses that rely on retrograde transport for infection, such as papillomaviruses, polyomaviruses, and filoviruses.[1][2]

Mechanism of Action: Two Compelling Hypotheses

The precise mechanism of action of this compound has been the subject of intensive investigation, leading to two primary, non-mutually exclusive hypotheses. Both converge on the disruption of Syntaxin-5 (STX5), a crucial SNARE protein required for the fusion of retrograde vesicles with the TGN.[1][3]

Hypothesis 1: Targeting ASNA1 and the TRC Pathway

One line of evidence suggests that this compound directly inhibits ASNA1 (also known as TRC40), an ATPase involved in the post-translational insertion of tail-anchored (TA) proteins into the ER membrane via the Transmembrane Domain Recognition Complex (TRC) pathway.[1][3][4]

-

The TRC Pathway: This pathway is essential for the proper localization of TA proteins, including the SNARE protein STX5.[1][3]

-

This compound's Role: By inhibiting ASNA1, this compound disrupts the delivery of newly synthesized TA proteins, including STX5, to the ER.[1][3] This leads to a decreased abundance of STX5 at the Golgi apparatus, thereby impairing retrograde transport.[1][3]

-

Supporting Evidence:

-

CRISPRi genetic interaction analysis revealed that the cellular effects of this compound closely resemble the disruption of the TRC pathway.[1]

-

Cell-based and in vitro assays have demonstrated that this compound blocks the delivery of TA proteins to ASNA1.[1][3]

-

A point mutation in ASNA1 was found to confer resistance to this compound, abolishing its cytoprotective effects against ricin.[1][3]

-

Hypothesis 2: Targeting Sec16A and Anterograde Transport

An alternative hypothesis proposes that this compound targets Sec16A, a key component of the ER exit sites (ERES).[5][6]

-

The Role of Sec16A: Sec16A is involved in the anterograde transport of proteins from the ER to the Golgi.[5] STX5 cycles between the ER and the Golgi, and its anterograde transport is dependent on Sec16A.[5]

-

This compound's Role: this compound is proposed to bind to Sec16A, which in turn affects the anterograde trafficking of STX5 from the ER to the Golgi.[5] This leads to the relocalization of STX5 to the ER, reducing its availability at the Golgi for retrograde transport.[5]

-

Supporting Evidence:

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its analogs in various experimental settings.

| Compound | Target Toxin/Virus | Cell Line | EC50 / IC50 | Reference |

| This compound | Ebolavirus (EBOV) | HeLa | 12.2 µM | [7][8] |

| This compound | Ricin | HeLa | Pretreatment with 20 µM for 30 min inhibits intoxication | [7][8] |

| This compound | Shiga-like toxin 1 (Stx1) | HeLa | Pretreatment with 20 µM for 30 min inhibits intoxication | [7][8] |

| This compound | Shiga-like toxin 2 (Stx2) | HeLa | Pretreatment with 20 µM for 30 min inhibits intoxication | [7][8] |

| This compound.1 | John Cunningham polyomavirus (JCPyV) | - | 3.9 µM | [9] |

| This compound.1 | Shiga-like toxin-1 (Stx-1) | HeLa | 90 nM | [10] |

| This compound.2 | Human Respiratory Syncytial Virus (hRSV) | HEp-2 | ~1.6 µM | [11] |

| Compound | In Vivo Model | Toxin/Pathogen | Dosage | Outcome | Reference |

| This compound | Female Balb/c mice | Ricin (2 µg/kg) | 2 mg/kg (single dose) | 49% survival | [7] |

| This compound | Female Balb/c mice | Ricin (2 µg/kg) | 200 mg/kg (single dose) | Full protection | [7][12] |

| This compound(cycl) | Murine model | E. coli O104:H4 | 100 mg/kg | Reduced body weight loss, improved clinical scores, and increased survival | [13][14] |

Key Experimental Protocols

This section outlines the methodologies for key experiments used to elucidate the function of this compound.

CRISPRi-Based Genetic Interaction Screening

-

Objective: To identify the cellular pathway that is functionally mimicked by this compound treatment.

-

Methodology:

-

A library of single-guide RNAs (sgRNAs) targeting genes involved in cellular trafficking and other relevant pathways is introduced into cells expressing a dCas9-KRAB fusion protein.

-

The pool of cells with different gene knockdowns is treated with a sublethal concentration of ricin in the presence or absence of this compound.

-

The abundance of each sgRNA in the surviving cell population is determined by deep sequencing.

-

The "ricin phenotype" (sensitivity or resistance) of each gene knockdown is calculated.

-

The genetic interaction profile of this compound is generated by comparing the ricin phenotypes of gene knockdowns in the presence and absence of the compound. This profile is then correlated with the profiles of known genetic perturbations to identify functional similarities.[1]

-

Fluorescent Tail-Anchored Protein Reporter Assay

-

Objective: To assess the effect of this compound on the ER insertion of tail-anchored proteins.

-

Methodology:

-

A reporter construct is created consisting of a green fluorescent protein (GFP) linked via a 2A self-cleaving peptide to a red fluorescent protein (RFP) fused to the transmembrane domain of an ER-resident TA protein (e.g., SEC61B).

-

Cells are transduced with this reporter construct.

-

Successful insertion of the RFP-TA fusion into the ER membrane results in a stable RFP signal. Failed insertion leads to the degradation of the fusion protein and a loss of RFP signal relative to the stable GFP signal.

-

Cells are treated with this compound or a vehicle control.

-

The RFP:GFP ratio is measured by flow cytometry. A decrease in this ratio indicates impaired TA protein insertion.[1][3]

-

In Vitro TA Protein Delivery Assay

-

Objective: To directly measure the effect of this compound on the delivery of a TA protein to ASNA1.

-

Methodology:

-

A purified, in vitro-translated, and radiolabeled TA protein substrate is incubated with purified SGTA (Small Glutamine-Rich Tetratricopeptide Repeat-Containing Protein Alpha), which acts as a chaperone.

-

Purified ASNA1 is then added to the reaction in the presence of ATP.

-

The transfer of the TA protein from SGTA to ASNA1 is assessed by native gel electrophoresis and autoradiography.

-

The assay is performed in the presence of varying concentrations of this compound or a vehicle control to determine its inhibitory effect on TA protein transfer.[1][3]

-

RUSH (Retention Using Selective Hooks) Assay for Anterograde Transport

-

Objective: To visualize and quantify the effect of this compound on the anterograde transport of STX5 from the ER to the Golgi.

-

Methodology:

-

A fusion protein of STX5 with a streptavidin-binding peptide (SBP) and a fluorescent protein (e.g., GFP) is co-expressed with a KDEL-tagged streptavidin "hook" that is retained in the ER.

-

This co-expression leads to the retention of the STX5-SBP-GFP fusion in the ER.

-

The addition of biotin competitively releases the STX5 fusion protein from the ER hook, allowing its synchronous transport to the Golgi to be visualized by fluorescence microscopy.

-

Cells are pre-treated with this compound or a vehicle control before the addition of biotin.

-

The rate and extent of STX5-SBP-GFP accumulation in the Golgi are quantified over time.[5]

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways for this compound's action and the workflows of key experiments.

Caption: Proposed mechanism of this compound action via ASNA1 inhibition.

Caption: Proposed mechanism of this compound action via Sec16A inhibition.

References

- 1. This compound protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and its dihydroquinazolinone derivatives inhibit filovirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins | eLife [elifesciences.org]

- 4. This compound protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Functional Dissection of the Retrograde Shiga Toxin Trafficking Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 10. In Vivo Sustained Release of the Retrograde Transport Inhibitor this compound.1 Formulated in a Thermosensitive Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. This compound A cell-permeable tricyclic imine compound that inhibits the endosome-to-Golgi retrograde transport, but not cellular uptake, of CtxB, StxB without affecting cellular uptake/trafficking of Tf or EGF. | Sigma-Aldrich [sigmaaldrich.com]

- 13. Retrograde Trafficking Inhibitor of Shiga Toxins Reduces Morbidity and Mortality of Mice Infected with Enterohemorrhagic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Retrograde Trafficking Inhibitor of Shiga Toxins Reduces Morbidity and Mortality of Mice Infected with Enterohemorrhagic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Initial Characterization of Retro-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retro-2, a small molecule identified through high-throughput screening, has emerged as a significant tool for studying and inhibiting the retrograde trafficking pathway utilized by various toxins and pathogens. Initially characterized as an inhibitor of ricin and Shiga-like toxins, subsequent research has elucidated its mechanism of action, revealing its interaction with key cellular components of protein trafficking and insertion machinery. This technical guide provides an in-depth overview of the discovery, initial characterization, and proposed mechanisms of action of this compound and its analogs. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant cellular pathways and experimental workflows to serve as a comprehensive resource for researchers in the fields of cell biology, toxicology, and drug development.

Introduction

The retrograde transport pathway is a critical cellular process responsible for trafficking proteins and lipids from endosomes to the trans-Golgi network (TGN) and subsequently to the endoplasmic reticulum (ER). This pathway is exploited by a variety of bacterial and plant toxins, such as Shiga toxin and ricin, to reach their cytosolic targets and exert their cytotoxic effects.[1][2] The discovery of small molecules that can modulate this pathway has provided invaluable tools for dissecting its molecular machinery and has opened new avenues for the development of broad-spectrum therapeutics against these toxins and certain viruses that utilize the same entry route.[2]

This compound was first identified in a high-throughput screen for compounds that could protect cells from the cytotoxic effects of ricin.[1] Its ability to also inhibit Shiga-like toxins suggested a mechanism of action related to a common intracellular trafficking step.[1] Initial studies revealed that this compound treatment leads to the accumulation of these toxins in early endosomes, preventing their transport to the Golgi apparatus.[3] This guide details the foundational studies that led to the discovery and characterization of this compound, providing a technical framework for its use in research and drug development.

Discovery and Initial Characterization

This compound was discovered through a cell-based high-throughput screen designed to identify inhibitors of ricin toxicity.[1] Subsequent studies confirmed its activity against Shiga-like toxins 1 and 2 (Stx1 and Stx2).[4] The initial bioactive compound was later found to spontaneously cyclize into a more active dihydroquinazolinone form, which is commonly referred to as this compound.[1] Structure-activity relationship (SAR) studies have since led to the development of more potent analogs, including this compound.1 and DHQZ36.1.[1][5]

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound and its derivatives against various toxins and viruses.

| Compound | Toxin/Virus | Cell Line | EC50/IC50 | Reference |

| This compound | Ricin | HeLa | ~10 µM (protection) | [4] |

| This compound | Shiga-like toxin 1 (Stx1) | HeLa | 20 µM (pretreatment for protection) | [4] |

| This compound | Shiga-like toxin 2 (Stx2) | HeLa | 20 µM (pretreatment for protection) | [4] |

| This compound | Ebolavirus (EBOV) | HeLa | 12.2 µM | [4] |

| This compound.1 | Shiga toxin | HeLa | 54 nM | [5] |

| DHQZ36.1 | Ricin | K562 | More potent than this compound | [1] |

Mechanism of Action

The mechanism of action of this compound has been a subject of intensive investigation, with two primary molecular targets identified: ASNA1 (also known as TRC40) and Sec16A.[1][6] Both are key players in distinct but interconnected cellular trafficking pathways.

Inhibition of the TRC Pathway via ASNA1

Recent studies using CRISPR-based genetic screens have strongly implicated the transmembrane domain recognition complex (TRC) pathway as a target of this compound.[1][7] This pathway is responsible for the post-translational targeting and insertion of tail-anchored (TA) proteins into the ER membrane.[1]

Signaling Pathway: TRC Pathway and this compound Inhibition

Caption: TRC pathway for tail-anchored protein insertion and the inhibitory action of this compound on ASNA1.

This compound has been shown to block the delivery of newly synthesized TA proteins to the ER-targeting factor ASNA1.[1] This inhibition disrupts the proper insertion of TA proteins, including SNARE proteins like Syntaxin-5, which are essential for retrograde vesicle transport. The mislocalization of Syntaxin-5 from the Golgi to the ER is a key consequence of this compound treatment, leading to the observed blockage of toxin trafficking.[1][2]

Targeting of Sec16A and Anterograde Trafficking

An independent line of research identified Sec16A, a key component of the ER exit sites (ERES), as a direct target of this compound.[3][6][8]

Signaling Pathway: Sec16A-Mediated Trafficking and this compound Inhibition

Caption: this compound targets Sec16A, inhibiting anterograde transport of Syntaxin-5 and subsequent retrograde toxin trafficking.

This compound binds to Sec16A, which in turn affects the anterograde transport of Syntaxin-5 from the ER to the Golgi.[3][8] This leads to the depletion of Syntaxin-5 at the Golgi, which is required for the retrograde transport of toxins.[3] Specifically, the interaction of Syntaxin-5 with the retrograde trafficking chaperone GPP130 is abolished, preventing the transport of Shiga toxin from endosomes to the Golgi.[3][8]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

Toxin Cytotoxicity Inhibition Assay

This assay measures the ability of this compound to protect cells from the cytotoxic effects of ricin or Shiga toxin.

Experimental Workflow: Toxin Cytotoxicity Inhibition Assay

Caption: Workflow for assessing the protective effect of this compound against toxin-induced cytotoxicity.

Materials:

-

HeLa or RAW264.7 cells

-

96-well cell culture plates

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (and analogs) dissolved in DMSO

-

Ricin or Shiga-like toxin 1 (SLT1)

-

Cell viability reagent (e.g., MTT, CellTiter-Glo)

-

Plate reader

Procedure:

-

Seed HeLa or RAW264.7 cells in 96-well plates at a density that allows for logarithmic growth during the experiment and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept constant across all wells (e.g., 0.1%).

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control (DMSO).

-

Pre-incubate the cells with the compound for 30 minutes to 1 hour at 37°C.[4]

-

Prepare a solution of ricin (e.g., 50-200 ng/mL) or Shiga toxin in complete growth medium.[9]

-

Add the toxin solution to the wells containing the cells and compound.

-

Incubate the plates for a specified period (e.g., 2-24 hours) at 37°C.[9]

-

After incubation, measure cell viability using a preferred method. For example, for an MTT assay, add MTT solution and incubate until formazan crystals form, then solubilize the crystals and read the absorbance.

-

Calculate the percentage of cell viability relative to untreated controls and plot the results against the concentration of this compound to determine the EC50 value.

Syntaxin-5 Localization by Immunofluorescence Microscopy

This protocol is used to visualize the effect of this compound on the subcellular localization of Syntaxin-5.

Procedure:

-

Grow HeLa cells on glass coverslips in a 24-well plate.

-

Treat the cells with this compound (e.g., 10-25 µM) or DMSO for a specified time (e.g., 24 hours).[1]

-

Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block non-specific binding with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.

-

Incubate with a primary antibody against Syntaxin-5 and a Golgi marker (e.g., GM130) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with fluorescently labeled secondary antibodies corresponding to the primary antibodies for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Mount the coverslips on microscope slides with a mounting medium containing DAPI to stain the nuclei.

-

Image the cells using a confocal microscope and quantify the co-localization of Syntaxin-5 with the Golgi marker.

In Vitro Tail-Anchored Protein Insertion Assay

This assay reconstitutes the insertion of TA proteins into ER-derived microsomes to directly test the effect of this compound on the TRC pathway.

Procedure:

-

Synthesize a radiolabeled or fluorescently tagged TA protein substrate using an in vitro transcription/translation system.[10]

-

Purify the components of the TRC pathway, including SGT2, GET4/5, and ASNA1.[10]

-

Prepare ER-derived rough microsomes from a suitable cell line.

-

Set up the insertion reaction by combining the in vitro translated TA protein, purified TRC components, and rough microsomes in a reaction buffer.

-

Add this compound or DMSO to the reaction mixtures.

-

Incubate the reactions at 37°C to allow for TA protein insertion.

-

Stop the reaction and separate the microsomes from the soluble components by centrifugation.

-

Analyze the amount of TA protein inserted into the microsomes by SDS-PAGE and autoradiography or fluorescence imaging.

CRISPR-Based Screens for Target Identification

CRISPRi (interference) or CRISPR-Cas9 knockout screens can be used to identify genes that, when perturbed, confer resistance or sensitivity to this compound, thereby revealing its cellular targets and mechanism of action.[1][11]

Experimental Workflow: CRISPR Screen for Target Identification

Caption: Workflow for a pooled CRISPR screen to identify genetic modifiers of this compound sensitivity.

Procedure:

-

Generate a pooled lentiviral sgRNA library targeting a set of genes of interest or the whole genome.

-

Transduce a Cas9-expressing cell line (e.g., K562) with the sgRNA library at a low multiplicity of infection to ensure that most cells receive only one sgRNA.

-

Select for transduced cells using an appropriate marker (e.g., puromycin).

-

Split the cell population into two groups: one treated with a selective concentration of this compound (or a more potent analog like DHQZ36.1) and a control group treated with DMSO.

-

Culture the cells for a sufficient period to allow for the enrichment or depletion of cells with specific gene knockdowns.

-

Harvest genomic DNA from both populations at the beginning and end of the selection.

-

Amplify the sgRNA-encoding regions from the genomic DNA by PCR.

-

Sequence the amplified sgRNAs using next-generation sequencing.

-

Analyze the sequencing data to determine the relative abundance of each sgRNA in the treated versus control populations. Genes whose knockdown leads to enrichment are considered resistance genes, while those leading to depletion are sensitizing genes.

Conclusion

This compound and its derivatives represent a valuable class of chemical probes for studying retrograde trafficking and tail-anchored protein insertion. The elucidation of their molecular targets, ASNA1 and Sec16A, has provided significant insights into these fundamental cellular processes. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their own studies. Further investigation into the precise molecular interactions of this compound with its targets and the downstream consequences will continue to enhance our understanding of cellular trafficking and may pave the way for the development of novel therapeutics against a range of diseases.

References

- 1. Functional Dissection of the Retrograde Shiga Toxin Trafficking Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins | eLife [elifesciences.org]

- 3. mdpi.com [mdpi.com]

- 4. This compound protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Syntaxin-5’s flexibility in SNARE pairing supports Golgi functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In vitro assays for targeting and insertion of tail-anchored proteins into the ER membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pretreatment with this compound protects cells from death caused by ricin toxin by retaining the capacity of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro Assays for Targeting and Insertion of Tail-Anchored Proteins Into the ER Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]

The ASNA1 Pathway and its Inhibition by Retro-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ASNA1 pathway, a critical cellular mechanism for the insertion of tail-anchored (TA) proteins into the endoplasmic reticulum. It further details the mechanism of action of Retro-2, a small molecule inhibitor of this pathway, and its implications for drug development. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex pathways and workflows to facilitate a deeper understanding of this important biological system.

The ASNA1/TRC Pathway: An Overview

The Arsenical-resistance protein 1 (ASNA1), also known as TRC40 or GET3, is a cytosolic ATPase that plays a central role in the post-translational targeting of tail-anchored (TA) proteins to the endoplasmic reticulum (ER) membrane.[1][2][3] This process is vital for the proper localization and function of a significant portion of the proteome, including proteins involved in vesicular trafficking, protein translocation, and apoptosis.[1][4] The pathway, often referred to as the Transmembrane domain Recognition Complex (TRC) or Guided Entry of Tail-anchored proteins (GET) pathway, is highly conserved across eukaryotes.[1]

Mutations in ASNA1 have been linked to various diseases, including rapidly progressive pediatric cardiomyopathy, highlighting its critical role in cellular function.[1][5][6] Furthermore, ASNA1 has been implicated in insulin secretion and resistance to certain cancer therapeutics like cisplatin.[7][8]

Mechanism of ASNA1-Mediated Protein Targeting

The ASNA1 pathway facilitates the capture of newly synthesized TA proteins in the cytosol and their subsequent delivery and insertion into the ER membrane. This process involves a series of coordinated steps orchestrated by several protein complexes:

-

TA Protein Recognition and Shielding: Following synthesis on free ribosomes, the hydrophobic C-terminal transmembrane domain (TMD) of a TA protein is recognized and shielded from the aqueous cytosol by the chaperone SGTA (Small glutamine-rich tetratricopeptide repeat-containing protein alpha).[1]

-

Transfer to the Pre-targeting Complex: The TA protein is then transferred to a pre-targeting complex consisting of BAG6 (BCL2-associated athanogene 6), UBL4A (Ubiquitin-like protein 4A), and TRC35 (Transmembrane domain recognition complex 35 kDa subunit).[1] This complex facilitates the loading of the TA protein onto ASNA1.[1]

-

Loading onto ASNA1: In its ATP-bound state, ASNA1 exists as a dimer and binds the TA protein, shielding its hydrophobic TMD.[1]

-

Targeting to the ER: The ASNA1-TA protein complex is then targeted to the ER membrane.

-

Docking and Insertion: At the ER, the complex interacts with a receptor complex composed of WRB (Tryptophan-rich basic protein) and CAML (Calcium-modulating cyclophilin ligand).[1]

-

ATP Hydrolysis and TA Protein Release: Upon binding to the receptor, ATP hydrolysis by ASNA1 triggers a conformational change, leading to the release of the TA protein and its insertion into the ER membrane.[1]

-

ASNA1 Recycling: After releasing the TA protein, ASNA1 is recycled back into the cytosol for another round of targeting.[1]

Below is a diagram illustrating the ASNA1/TRC pathway.

Caption: The ASNA1/TRC pathway for tail-anchored protein insertion into the ER.

This compound: A Small Molecule Inhibitor of Retrograde Trafficking

This compound is a small molecule that was initially identified in a high-throughput screen as an inhibitor of ricin and Shiga-like toxins.[9][10] It protects cells from these toxins by halting their retrograde transport from endosomes to the Golgi apparatus and subsequently to the ER.[9][10] Further studies have revealed that this compound has a broad spectrum of activity, inhibiting the infection of various viruses and intracellular pathogens that rely on retrograde trafficking pathways.[11][12][13]

Mechanism of this compound Inhibition of the ASNA1 Pathway

Recent research has elucidated the molecular mechanism by which this compound exerts its inhibitory effects. It has been demonstrated that this compound directly targets the ASNA1 pathway.[9][10] Specifically, this compound blocks the delivery of newly synthesized TA proteins from the pre-targeting complex to ASNA1.[9][10] This inhibition disrupts the proper insertion of TA proteins, including SNAREs like Syntaxin-5, which are essential for vesicular transport.[10][14] The disruption of TA protein insertion leads to the observed blockage of retrograde trafficking.[9][10]

An important piece of evidence supporting this mechanism is the identification of an ASNA1 point mutant that confers resistance to this compound.[9][15] This mutation abolishes both the protective effect of this compound against ricin and its inhibitory effect on ASNA1-mediated ER targeting.[9][15]

The following diagram illustrates the inhibitory action of this compound on the ASNA1 pathway.

Caption: Mechanism of this compound inhibition of the ASNA1 pathway.

Quantitative Data on this compound Inhibition

The following tables summarize key quantitative data from studies on this compound's inhibitory effects.

Table 1: In Vitro Efficacy of this compound

| Toxin/Virus | Cell Line | EC50 / IC50 | Reference |

| Ricin | HeLa | 20 µM (pretreatment for 30 min) | [11] |

| Shiga-like toxin 1 (Stx1) | HeLa | 20 µM (pretreatment for 30 min) | [11] |

| Shiga-like toxin 2 (Stx2) | HeLa | 20 µM (pretreatment for 30 min) | [11] |

| Ebolavirus (EBOV) | HeLa | 12.2 µM | [11][12] |

| Cisplatin (in ASNA1 downregulated cells) | T289 Melanoma | IC50 reduced to 41.7 ± 1.8% of wildtype | [8] |

| Arsenite (in ASNA1 downregulated cells) | T289 Melanoma | IC50 reduced to 59.9 ± 3.2% of wildtype | [8] |

Table 2: In Vivo Efficacy of this compound against Ricin in Mice

| This compound Dose | Route of Administration | Ricin Challenge | Survival Rate | Reference |

| 2 mg/kg | Intraperitoneal (i.p.) | 2 µg/kg (nasal spray) | 49% | [12] |

| 200 mg/kg | Intraperitoneal (i.p.) | 2 µg/kg (nasal spray) | 100% | [12][16] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the ASNA1 pathway and the effects of this compound.

In Vitro TA Protein Insertion Assay

This assay reconstitutes the insertion of TA proteins into ER-derived membranes to study the components and requirements of the pathway.

Materials:

-

Recombinant ASNA1 protein

-

In vitro translated, radiolabeled TA protein (e.g., Sec61β)

-

Canine pancreatic rough microsomes (ER-derived membranes)

-

ATP and an ATP-regenerating system (creatine kinase and creatine phosphate)

-

Proteinase K

-

SDS-PAGE and autoradiography equipment

Protocol:

-

Complex Formation: Incubate recombinant ASNA1 with in vitro translated, radiolabeled TA protein to allow for complex formation.

-

Insertion Reaction: Add the ASNA1-TA protein complex to a reaction mixture containing rough microsomes, ATP, and an ATP-regenerating system. Incubate at 32°C.

-

Protease Protection: After the insertion reaction, treat the samples with Proteinase K. Correctly inserted TA proteins will be protected from digestion by the ER membrane.

-

Analysis: Analyze the samples by SDS-PAGE and autoradiography. A protected band corresponding to the TA protein indicates successful membrane insertion.

Cell-Based Toxin Protection Assay

This assay measures the ability of a compound like this compound to protect cells from the cytotoxic effects of toxins that utilize retrograde trafficking.

Materials:

-

HeLa cells (or other suitable cell line)

-

Ricin or Shiga-like toxin

-

This compound or other test compounds

-

Cell viability reagent (e.g., CellTiter-Glo)

-

96-well plates

Protocol:

-

Cell Seeding: Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 30 minutes).

-

Toxin Challenge: Add a lethal concentration of ricin or Shiga-like toxin to the wells.

-

Incubation: Incubate the plate for a period sufficient to induce cell death in control wells (e.g., 4 hours).

-

Viability Measurement: Measure cell viability using a reagent like CellTiter-Glo, which quantifies ATP levels.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the EC50 of the compound.

CRISPR-Mediated Mutagenesis for Resistance Studies

This powerful technique can be used to identify the direct target of a drug by selecting for mutations that confer resistance.

Materials:

-

CRISPR/Cas9 system components (Cas9 nuclease, guide RNAs targeting the gene of interest, e.g., ASNA1)

-

Cell line of interest (e.g., K562)

-

Drug for selection (e.g., a more potent analog of this compound)

-

FACS for cell sorting

-

Sanger or next-generation sequencing for mutation identification

Protocol:

-

CRISPR Library Transduction: Transduce cells with a CRISPR library targeting the gene of interest to generate a diverse pool of mutants.

-

Drug Selection: Treat the mutagenized cell population with a concentration of the drug that is toxic to wild-type cells.

-

Expansion of Resistant Clones: Culture the cells to allow for the expansion of drug-resistant clones.

-

Isolation and Sequencing: Isolate genomic DNA from the resistant population and sequence the targeted gene to identify mutations that confer resistance.

The following diagram outlines the workflow for CRISPR-mediated resistance studies.

Caption: Experimental workflow for identifying drug resistance mutations using CRISPR.

Conclusion and Future Directions

The ASNA1 pathway is a fundamental cellular process with significant implications for human health and disease. The discovery of this compound as a specific inhibitor of this pathway has not only provided a valuable tool for studying its function but has also opened up new avenues for therapeutic development. The ability of this compound to protect against various toxins and viruses highlights the potential of targeting the ASNA1 pathway for the treatment of infectious diseases. Furthermore, the connection between ASNA1 and cisplatin sensitivity suggests that modulating this pathway could be a strategy to overcome drug resistance in cancer. Future research should focus on developing more potent and specific inhibitors of the ASNA1 pathway and exploring their therapeutic potential in a broader range of diseases.

References

- 1. journals.plos.org [journals.plos.org]

- 2. Asna1/TRC40 Controls β-Cell Function and Endoplasmic Reticulum Homeostasis by Ensuring Retrograde Transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ATPase ASNA1 - Wikipedia [en.wikipedia.org]

- 4. repub.eur.nl [repub.eur.nl]

- 5. Biallelic Variants in ASNA1, Encoding a Cytosolic Targeting Factor of Tail-Anchored Proteins, Cause Rapidly Progressive Pediatric Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. Alternative redox forms of ASNA-1 separate insulin signaling from tail-anchored protein targeting and cisplatin resistance in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ASNA1, an ATPase targeting tail-anchored proteins, regulates melanoma cell growth and sensitivity to cisplatin and arsenite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins | eLife [elifesciences.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. diabetesjournals.org [diabetesjournals.org]

- 15. This compound protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound A cell-permeable tricyclic imine compound that inhibits the endosome-to-Golgi retrograde transport, but not cellular uptake, of CtxB, StxB without affecting cellular uptake/trafficking of Tf or EGF. [sigmaaldrich.com]

The Impact of Retro-2 on Golgi Apparatus Integrity and Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The small molecule inhibitor Retro-2 has emerged as a significant tool in cell biology and a potential therapeutic agent due to its ability to disrupt the retrograde trafficking pathway utilized by various toxins and pathogens. This technical guide provides an in-depth analysis of this compound's mechanism of action, with a specific focus on its profound impact on the structure and function of the Golgi apparatus. Through a comprehensive review of current literature, this document outlines the molecular targets of this compound, details the subsequent effects on Golgi morphology and protein transport, and presents key experimental methodologies for studying these phenomena. Quantitative data are summarized for comparative analysis, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's cellular effects.

Introduction

The Golgi apparatus is a central organelle in the secretory pathway, responsible for the post-translational modification, sorting, and packaging of proteins and lipids. Its intricate structure of stacked cisternae is intrinsically linked to its function. Disruption of Golgi integrity can have significant consequences for cellular homeostasis and is a hallmark of various disease states. This compound, a cell-permeable tricyclic imine compound, was initially identified as an inhibitor of the retrograde transport of toxins such as ricin and Shiga toxin from endosomes to the Golgi apparatus.[1] Subsequent research has revealed that its mechanism of action involves a direct impact on the structural and functional dynamics of the Golgi complex, making it a valuable probe for dissecting Golgi biology and a potential lead for therapeutic development.[2][3]

Mechanism of Action of this compound

Recent studies have elucidated two primary molecular targets of this compound, both of which indirectly lead to significant alterations in Golgi structure and function.

2.1. Targeting of Sec16A and Disruption of Syntaxin-5 Anterograde Transport

One of the key molecular targets of this compound is Sec16A, a crucial component of the endoplasmic reticulum (ER) exit sites (ERES).[4] this compound directly binds to Sec16A, which in turn specifically impairs the anterograde transport of the Golgi SNARE protein Syntaxin-5 (Syn5) from the ER to the Golgi.[4] This leads to a relocalization of Syntaxin-5 to the ER.[4][5] The depletion of Syntaxin-5 from the Golgi apparatus is a critical event, as it is a key component of the SNARE machinery required for vesicle fusion events at the Golgi.

2.2. Inhibition of the TRC Pathway via ASNA1

Another identified mechanism of this compound involves the inhibition of the Transmembrane Domain Recognition Complex (TRC) pathway, which is responsible for the post-translational targeting and insertion of tail-anchored (TA) proteins into the ER membrane.[6][7] this compound has been shown to block the delivery of newly synthesized TA proteins to the ER-targeting factor ASNA1 (also known as TRC40).[6][8] Since many SNARE proteins, including Syntaxin-5, are tail-anchored, this inhibition further contributes to the reduced abundance of Syntaxin-5 at the Golgi.[6][7]

Impact on Golgi Apparatus Structure

The this compound-induced depletion of key Golgi proteins, most notably Syntaxin-5, leads to significant and observable changes in the morphology of the Golgi apparatus.

3.1. Ultrastructural Alterations

Electron microscopy studies have revealed that treatment with this compound leads to a rapid accumulation of COPI-like vesicular profiles in the perinuclear area, surrounding the Golgi.[2][9] Furthermore, a partial disassembly of the Golgi stack is observed within 3-5 hours of treatment.[2][3] In cells depleted of the Golgi structural proteins GRASP65 and GRASP55, this compound treatment induces a complete and rapid disassembly of the Golgi into individual cisternae.[2][3]

3.2. Disruption of Golgi Ribbon Structure

While this compound treatment causes a partial disruption of the Golgi ribbon structure, the perinuclear localization of the Golgi apparatus remains largely unaffected.[9] This suggests that while the integrity of the stacked structure is compromised, the overall positioning of the organelle within the cell is maintained.

Impact on Golgi Apparatus Function

The structural alterations induced by this compound have direct consequences on the functionality of the Golgi apparatus, particularly in the context of protein trafficking and modification.

4.1. Inhibition of Retrograde Trafficking

The primary and most well-documented functional consequence of this compound treatment is the potent inhibition of retrograde transport from endosomes to the trans-Golgi network (TGN).[1] This is the basis for its protective effect against toxins like ricin and Shiga toxin, which rely on this pathway to reach the ER and exert their cytotoxic effects.[5][6] The inhibition is a direct result of the disruption of the Golgi's trafficking machinery due to the mislocalization of Syntaxin-5.

4.2. Effects on Anterograde Secretion and Glycosylation

Interestingly, this compound treatment does not significantly affect the anterograde secretion of either small or large cargo proteins.[2][9] However, it has been shown to significantly alter protein glycosylation at the Golgi, indicating that while bulk flow through the secretory pathway may be maintained, the specific processing of proteins within the Golgi cisternae is impaired.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the effects of this compound.

Table 1: Effect of this compound on Syntaxin-5 Localization

| Parameter | Control | This compound Treated | Reference |

| Fraction of Syn5 in Golgi | >90% | 68.2 ± 5.3% | [4] |

| STX5 Fluorescence Density at Golgi | High | Reduced | [6] |

Table 2: Effect of this compound on Golgi Structure

| Parameter | Observation | Timeframe | Reference |

| Accumulation of COPI-like vesicles | Present | 3-5 hours | [2][9] |

| Partial Golgi stack disassembly | Observed | 3-5 hours | [2][3] |

| Complete Golgi disassembly (in GRASP65/55 depleted cells) | Observed | 5 hours | [2][3] |

Table 3: Functional Effects of this compound

| Process | Effect | EC50 (Ebolavirus) | Reference |

| Retrograde Toxin Transport | Inhibited | - | [1] |

| Anterograde Secretion | Not significantly affected | - | [2][9] |

| Protein Glycosylation | Significantly altered | - | [3] |

| Ebolavirus Infection | Inhibited | 12.2 µM | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on the Golgi apparatus.

6.1. Immunofluorescence Microscopy for Golgi Morphology and Protein Localization

-

Cell Culture and Treatment: Plate HeLa or other suitable cells on glass coverslips. Treat cells with the desired concentration of this compound (e.g., 25 µM) or DMSO as a control for a specified duration (e.g., 3-5 hours).

-

Fixation and Permeabilization: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Immunostaining: Block non-specific binding with 1% BSA in PBS for 30 minutes. Incubate with primary antibodies against Golgi markers (e.g., GM130, Giantin, TGN46) and the protein of interest (e.g., Syntaxin-5) overnight at 4°C. Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.

-

Imaging: Mount coverslips on slides with a mounting medium containing DAPI for nuclear staining. Acquire images using a confocal or super-resolution microscope.

-

Analysis: Quantify changes in Golgi morphology (e.g., fragmentation, dispersal) and protein colocalization using image analysis software.

6.2. Electron Microscopy for Ultrastructural Analysis

-

Cell Preparation: Treat cells with this compound as described above. Fix the cells with a solution containing 2.5% glutaraldehyde in 0.1 M cacodylate buffer for 1 hour at room temperature.

-

Post-fixation and Embedding: Post-fix the cells with 1% osmium tetroxide, dehydrate through a graded series of ethanol, and embed in an epoxy resin.

-

Sectioning and Staining: Cut ultrathin sections (70-90 nm) using an ultramicrotome. Stain the sections with uranyl acetate and lead citrate.

-

Imaging: Examine the sections using a transmission electron microscope (TEM) to visualize the ultrastructure of the Golgi apparatus and surrounding vesicles.

6.3. Toxin Retrograde Transport Assay

-

Cell Treatment: Pre-treat cells with this compound (e.g., 20 µM) for 30 minutes.

-

Toxin Incubation: Add a fluorescently labeled toxin (e.g., Shiga toxin B-subunit conjugated to Cy3) to the cells and incubate for a specified time (e.g., 45 minutes) at 37°C to allow for internalization and trafficking.

-

Imaging and Analysis: Fix the cells and perform immunofluorescence for a Golgi marker (e.g., Giantin). Acquire images using a confocal microscope and quantify the colocalization of the toxin with the Golgi marker to assess the extent of retrograde transport.

Signaling Pathways and Experimental Workflows

7.1. Signaling Pathway of this compound's Impact on the Golgi

Caption: Signaling pathway of this compound's action on the Golgi apparatus.

7.2. Experimental Workflow for Assessing this compound's Impact

Caption: Workflow for analyzing this compound's effects on the Golgi.

Conclusion

This compound exerts a significant and multifaceted impact on the Golgi apparatus by targeting key proteins involved in ER-to-Golgi trafficking and tail-anchored protein insertion. The resulting depletion of Syntaxin-5 from the Golgi leads to pronounced structural alterations, including vesicle accumulation and stack disassembly, which in turn functionally impairs retrograde trafficking and protein glycosylation. This detailed understanding of this compound's mechanism of action not only solidifies its role as a powerful research tool for dissecting Golgi dynamics but also highlights its potential as a broad-spectrum inhibitor of intracellular toxins and pathogens. Further investigation into the precise molecular interactions of this compound and the full extent of its off-target effects will be crucial for its future development as a therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound alters Golgi structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. citeab.com [citeab.com]

- 4. Functional Dissection of the Retrograde Shiga Toxin Trafficking Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional dissection of the retrograde Shiga toxin trafficking inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins | eLife [elifesciences.org]

- 8. This compound protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound alters Golgi structure - PMC [pmc.ncbi.nlm.nih.gov]

Retro-2: A Deep Dive into its Antiviral Mechanisms of Action

For Immediate Release

This technical guide provides an in-depth analysis of the foundational research behind the antiviral effects of Retro-2, a small molecule inhibitor of intracellular trafficking. Aimed at researchers, scientists, and drug development professionals, this document details the core mechanisms, summarizes key quantitative data, outlines experimental protocols, and visualizes the intricate signaling pathways involved in this compound's mode of action.

Executive Summary

This compound and its more potent derivatives, such as this compound.1, have demonstrated broad-spectrum activity against a range of viruses and toxins that exploit the retrograde transport pathway for infection.[1][2][3] The primary mechanism of this compound involves the disruption of vesicle trafficking between the endoplasmic reticulum (ER) and the Golgi apparatus. This interference ultimately prevents viral and toxic payloads from reaching their site of replication or action within the host cell. Two key cellular proteins, Sec16A and ASNA1, have been identified as direct or indirect targets of this compound, leading to the observed antiviral effects.[4][5][6][7]

Core Mechanism of Action: Targeting Intracellular Trafficking

The antiviral activity of this compound is rooted in its ability to modulate the intricate network of intracellular membrane trafficking. Specifically, it disrupts the retrograde transport pathway, a critical route for many pathogens to travel from endosomes to the trans-Golgi network (TGN) and subsequently to the ER.[4][5]

Targeting of Sec16A at ER Exit Sites

Foundational research has identified Sec16A, a crucial component of the ER exit sites (ERES), as a direct target of this compound.[4][6][8] this compound binds to Sec16A, which leads to a cascade of downstream effects that culminate in the inhibition of retrograde transport.[4][6]

The binding of this compound to Sec16A impedes the COPII-dependent anterograde transport of the SNARE protein Syntaxin-5 (STX5) from the ER to the Golgi.[4][9] This results in the mislocalization of STX5, causing it to accumulate in the ER instead of its normal location in the Golgi apparatus.[4] The depletion of STX5 from the Golgi prevents its interaction with GPP130, a chaperone protein essential for the transport of certain toxins, like Shiga toxin, from endosomes to the Golgi.[4][6] This disruption of the STX5-GPP130 interaction is a key event that leads to the accumulation of toxins and viruses in early endosomes, effectively neutralizing their threat.[4][8]

Figure 1: Signaling pathway of this compound's inhibition of retrograde transport via Sec16A.

Inhibition of the TRC Pathway via ASNA1

An alternative, though potentially complementary, mechanism of action for this compound involves the inhibition of the transmembrane domain recognition complex (TRC) pathway.[5][7][10] This pathway is responsible for the post-translational targeting and insertion of tail-anchored (TA) proteins into the ER membrane.[5] STX5 is one such TA protein.[5][10]

Research suggests that this compound blocks the delivery of newly synthesized TA proteins to the ER-targeting factor ASNA1 (also known as TRC40).[5][7] By inhibiting this crucial step in the TRC pathway, this compound disrupts the proper localization and function of numerous TA proteins, including STX5.[5] This disruption of STX5 biogenesis contributes to its reduced levels in the Golgi and its subsequent inability to participate in retrograde transport, thus preventing viral infection.[5][10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. A New Derivative of this compound Displays Antiviral Activity against Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional Dissection of the Retrograde Shiga Toxin Trafficking Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional dissection of the retrograde Shiga toxin trafficking inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound alters Golgi structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins | eLife [elifesciences.org]

Methodological & Application

Application Notes and Protocols for Retro-2 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retro-2 is a small molecule inhibitor of intracellular retrograde trafficking. It has demonstrated significant efficacy in protecting cells from a variety of toxins and inhibiting the replication of numerous viruses. This document provides detailed application notes and experimental protocols for the utilization of this compound and its analogs in cell culture experiments. The information compiled is intended to guide researchers in designing and executing experiments to explore the therapeutic potential and mechanism of action of this compound.

Mechanism of Action

This compound primarily functions by inhibiting the retrograde transport of proteins and toxins from the endosomes to the Golgi apparatus and subsequently to the endoplasmic reticulum (ER). Its mechanism involves the targeting of two key cellular components:

-

ASNA1/TRC40: this compound has been shown to block the delivery of newly-synthesized tail-anchored (TA) proteins to the ER-targeting factor ASNA1. This disruption of the transmembrane domain recognition complex (TRC) pathway leads to altered levels of TA proteins, such as the SNARE protein syntaxin-5 (STX5), which are crucial for vesicle trafficking.

-

Sec16A: Another identified target of this compound is Sec16A, a component of the ER exit sites (ERES). By binding to Sec16A, this compound specifically disrupts the anterograde transport of syntaxin-5 from the ER to the Golgi.

The culmination of these actions is the mislocalization of syntaxin-5 to the ER, which in turn prevents its interaction with the retrograde trafficking chaperone GPP130. This disruption effectively halts the transport of cargo, such as Shiga toxins and various viruses, that rely on this pathway to reach the ER.

Quantitative Data Summary

The following tables summarize the effective concentrations and cytotoxicity of this compound and its more potent analogs, this compound.1 and this compound.2, in various cell lines and applications.

Table 1: Effective Concentrations (EC₅₀/IC₅₀) of this compound and Analogs

| Compound | Application | Cell Line | EC₅₀ / IC₅₀ (µM) | Reference(s) |

| This compound | Ebolavirus (EBOV) infection inhibition | HeLa | 12.2 | [1] |

| This compound | Ricin, Shiga-like toxin 1 (Stx1), and Stx2 intoxication inhibition | HeLa | Pre-treatment for 30 min inhibits intoxication | [1] |

| This compound.1 | Enterovirus 71 (EV71) infection inhibition | Vero | 0.05 | [2] |

| This compound.1 | Herpes Simplex Virus Type 2 (HSV-2) infection inhibition | Vero | 5.58 - 6.35 | [3] |

| This compound.2 | Respiratory Syncytial Virus (hRSV) replication inhibition | Hep-2 | ~1.6 | [4] |

| DHQZ36.1 (Hyperactive this compound analog) | Protection against ricin cytotoxicity | K562 | ~10 times more potent than this compound | [5][6] |

Table 2: Cytotoxicity Concentrations (CC₅₀) of this compound Analogs

| Compound | Cell Line | CC₅₀ (µM) | Reference(s) |

| This compound.1 | Vero | 116.5 | [3] |

| This compound.1 | - | > 267.80 | [2] |

| This compound.2 | Hep-2 | ~15 | [4] |

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of this compound Action

Caption: Mechanism of this compound action on cellular trafficking pathways.

Experimental Workflow: Cytotoxicity Assay

Caption: General workflow for assessing this compound's protective effect against toxins.

Experimental Protocols

Toxin-Induced Cytotoxicity Assay

This protocol is designed to assess the protective effects of this compound against toxins that utilize the retrograde trafficking pathway, such as ricin and Shiga-like toxins.

Materials:

-

HeLa or Vero cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound (and/or its analogs)

-

Toxin (e.g., Ricin, Shiga-like toxin 1)

-

Cell viability reagent (e.g., IncuCyte® Cytotoxicity Reagent, Cell Counting Kit-8)

-

Phosphate-buffered saline (PBS)

-

Incubator (37°C, 5% CO₂)

-

Plate reader or IncuCyte® Live-Cell Analysis System

Procedure:

-

Cell Seeding:

-

This compound Pre-treatment:

-

Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1 µM to 100 µM.

-

Carefully remove the medium from the wells.

-

Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for 30 minutes to 1 hour at 37°C.[1]

-

-

Toxin Challenge:

-

Prepare the toxin solution in complete medium at a concentration known to cause significant cell death (e.g., determined from a prior titration experiment).

-

Add the toxin to the wells containing the this compound pre-treated cells.

-

Include control wells with toxin only and cells only (no this compound, no toxin).

-

Incubate the plate for 24 to 72 hours at 37°C. The incubation time will depend on the toxin and cell line used.[5][7]

-

-

Measurement of Cell Viability:

-

Using IncuCyte® System: If using the IncuCyte® Cytotoxicity Reagent, it can be added at the same time as the treatments. The plate is then placed in the IncuCyte® system, and images are captured every 2-3 hours to monitor cell death in real-time.[5]

-

Using CCK-8:

-

Add 10 µL of the CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of this compound compared to the untreated control.

-

Plot the cell viability against the log of the this compound concentration to determine the half-maximal effective concentration (EC₅₀).

-

To determine the 50% cytotoxic concentration (CC₅₀), perform the same assay without the addition of the toxin.[6]

-

Viral Plaque Reduction Assay

This protocol is used to determine the antiviral activity of this compound by quantifying the reduction in viral plaque formation.

Materials:

-

Vero cells (or other susceptible cell line)

-

Complete cell culture medium

-

6-well or 12-well cell culture plates

-

Enterovirus 71 (or other virus of interest)

-

This compound

-

Overlay medium (e.g., medium containing 1.2% Avicel or low-melting-point agarose)

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

-

Formalin (10% in PBS) for fixing

Procedure:

-

Cell Seeding:

-

Seed Vero cells in 6-well plates at a density that will form a confluent monolayer within 24 hours.

-

-

Virus Infection and Drug Treatment:

-

Prepare serial dilutions of the virus stock in serum-free medium.

-

Aspirate the growth medium from the confluent cell monolayers and wash once with PBS.

-

Infect the cells with approximately 100 plaque-forming units (PFU) of the virus per well.

-

Incubate for 1 hour at 37°C to allow for viral adsorption.

-

During the incubation, prepare the overlay medium containing various concentrations of this compound.

-

After the adsorption period, remove the virus inoculum.

-

-

Overlay and Incubation:

-

Gently add 2 mL of the overlay medium containing the different concentrations of this compound (or vehicle control) to each well.

-

Allow the overlay to solidify at room temperature.

-

Incubate the plates at 37°C in a CO₂ incubator for 3-5 days, or until plaques are visible.

-

-

Plaque Visualization and Counting:

-

Fix the cells by adding 1 mL of 10% formalin to each well and incubating for at least 30 minutes.

-

Carefully remove the overlay and the formalin.

-

Stain the cells with crystal violet solution for 15-30 minutes.

-

Gently wash the plates with water and allow them to dry.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each this compound concentration compared to the vehicle control.

-

Plot the percentage of plaque reduction against the log of the this compound concentration to determine the 50% inhibitory concentration (IC₅₀).

-

Immunofluorescence Staining for Syntaxin-5 Localization

This protocol allows for the visualization of syntaxin-5 localization within cells to observe the effects of this compound treatment.

Materials:

-

HeLa cells

-

Glass coverslips

-

6-well plates

-

Complete cell culture medium

-

This compound

-

Paraformaldehyde (PFA) 4% in PBS

-

Triton X-100 (0.1% in PBS) for permeabilization

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against syntaxin-5

-

Fluorophore-conjugated secondary antibody

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Seed HeLa cells on glass coverslips in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with the desired concentration of this compound (e.g., 20 µM) or vehicle control for a specified time (e.g., 4-6 hours).

-

-

Fixation and Permeabilization:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

-

Blocking and Antibody Incubation:

-

Block non-specific binding by incubating the coverslips in blocking buffer for 1 hour at room temperature.

-

Incubate with the primary antibody against syntaxin-5 (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Mounting and Imaging:

-

Incubate with DAPI solution for 5 minutes to stain the nuclei.

-

Wash once with PBS.

-

Mount the coverslips onto glass slides using mounting medium.

-

Image the cells using a fluorescence microscope, capturing images for syntaxin-5 and DAPI channels.

-

-

Analysis:

-

Observe the subcellular localization of syntaxin-5 in this compound-treated cells compared to control cells. In treated cells, a relocalization from the Golgi to a more diffuse, ER-like pattern is expected.

-

References

- 1. Real-time IncuCyte® Assay for the Dynamic Assessment of Live and Dead Cells in 2D Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 5. sartorius.com [sartorius.com]

- 6. Antiviral Effect of this compound.1 against Herpes Simplex Virus Type 2 In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sensitive Detection and Differentiation of Biologically Active Ricin and Abrin in Complex Matrices via Specific Neutralizing Antibody-Based Cytotoxicity Assay - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation of Retro-2 Stock Solution in DMSO

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation, storage, and application of a stock solution of Retro-2 using dimethyl sulfoxide (DMSO). This compound is a small molecule inhibitor of retrograde cellular transport, a critical pathway exploited by various toxins and pathogens. Accurate preparation and handling of this compound solutions are paramount for reproducible and reliable experimental outcomes. These notes detail the chemical properties of this compound, a step-by-step protocol for solubilization, storage recommendations, and an example of its application in a cell-based assay.

Introduction to this compound

This compound is a cell-permeable tricyclic imine compound that selectively inhibits the retrograde trafficking pathway from endosomes to the Golgi apparatus. This mechanism of action prevents certain toxins, such as ricin and Shiga toxin, from reaching their cellular targets in the cytosol, thereby protecting cells from their cytotoxic effects.[1][2][3] Recent studies have elucidated that this compound's activity is mediated through the disruption of the transmembrane domain recognition complex (TRC) pathway.[1][2] Specifically, it blocks the delivery of newly synthesized tail-anchored (TA) proteins to the ER-targeting factor ASNA1, a key component for retrograde transport.[1][2] Due to its broad-spectrum activity against various toxins and certain viruses, this compound is a valuable tool in cell biology and drug development.

Chemical and Physical Properties of this compound

Proper preparation of a this compound stock solution begins with an understanding of its physical and chemical properties. This data is essential for accurate concentration calculations and ensuring complete solubilization.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₉H₁₆N₂OS | [4][5][6][7] |

| Molecular Weight | 320.41 g/mol | [1][4][5][6] |

| Appearance | White to beige or tan powder | [1] |

| Solubility in DMSO | 10 mg/mL (with warming) to 50 mg/mL | [1][4][5] |

| Purity (HPLC) | ≥95% to ≥98% | [1] |

| Storage (Solid) | 2-8°C | [1] |

| Storage (DMSO Stock) | -20°C for up to 1 month; -80°C for up to 6 months. Protect from light. | [2] |

Protocol for Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is suitable for subsequent dilution to typical working concentrations for most in vitro experiments.

Materials and Equipment

-

This compound powder (≥95% purity)

-

Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes (1.5 mL or 2.0 mL)

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettors and sterile, filter-barrier pipette tips

-

Water bath or heat block (optional, for warming)

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Safety Precautions

-

Work in a well-ventilated area or a chemical fume hood.

-

DMSO is a potent solvent that can facilitate the absorption of other chemicals through the skin. Always wear appropriate PPE, especially gloves, when handling DMSO and this compound solutions.[8]

-

Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.

Step-by-Step Protocol

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution:

-

Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L x 0.001 L x 320.41 g/mol x 1000 mg/g = 3.204 mg

-

-

Weigh the this compound powder:

-

Tare a sterile microcentrifuge tube on an analytical balance.

-

Carefully weigh out 3.204 mg of this compound powder directly into the tube.

-

-

Add DMSO:

-

Using a calibrated pipette, add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

-

Dissolve the this compound:

-

Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.

-

Visually inspect the solution against a light source to ensure there are no visible particles.

-

If the compound does not fully dissolve, gentle warming in a 37°C water bath or sonication can be applied to aid dissolution.[1]

-

-

Storage:

Application Notes and Experimental Protocol

Dilution to Working Concentrations

For cell-based assays, the high-concentration DMSO stock solution must be diluted in a cell culture medium to the final working concentration. It is crucial to maintain a low final concentration of DMSO (typically <0.5%) to avoid solvent-induced cytotoxicity.

Example Dilution for a 10 µM Working Solution:

-

Perform a serial dilution. For example, first, dilute the 10 mM stock solution 1:100 in a culture medium to create an intermediate solution of 100 µM.

-

Then, dilute this 100 µM intermediate solution 1:10 in the final volume of the cell culture medium to achieve the desired 10 µM working concentration. This two-step process helps to prevent precipitation of the compound.

-

Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the culture medium without this compound.

Example Experimental Protocol: Ricin Protection Assay

This protocol is an example of how to use the this compound stock solution to test its protective effects against ricin-induced cytotoxicity in HeLa cells.

-